molecular formula C19H15N7 B2425283 7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844451-04-3

7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Katalognummer: B2425283
CAS-Nummer: 844451-04-3
Molekulargewicht: 341.378
InChI-Schlüssel: PAIBCZKFAZGZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H15N7 and its molecular weight is 341.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

10-(3,4-dimethylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7/c1-12-3-4-15(9-13(12)2)26-18-16(10-22-26)19-23-17(24-25(19)11-21-18)14-5-7-20-8-6-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBCZKFAZGZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS Number: 955918-53-3) is a member of a class of heterocyclic compounds that have garnered interest for their potential pharmacological properties. This article explores its biological activity, focusing on its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5C_{20}H_{19}N_5 with a molecular weight of approximately 345.4 g/mol. Its structure features a complex arrangement of pyrazole and triazole rings fused with pyrimidine and phenyl groups, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A5490.83 ± 0.07Induces apoptosis through caspase activation
MCF-70.15 ± 0.08Inhibits cell cycle progression
HeLa2.85 ± 0.74Targets c-Met kinase signaling pathway

These results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential role in cancer therapy .

The compound's mechanism involves the inhibition of critical kinases involved in tumor growth and metastasis. Specifically, it has been shown to inhibit c-Met kinase with an IC50 value in the nanomolar range (48 nM), which is crucial for cancer cell proliferation and survival . Additionally, studies utilizing flow cytometry and fluorescence staining have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, supporting its efficacy as an anticancer agent.
  • Combination Therapy : When used in combination with standard chemotherapeutics, the compound enhanced the overall therapeutic effect, suggesting potential for use in combination regimens.

Vorbereitungsmethoden

Synthesis of 3,4-Dimethylphenyl-Substituted Pyrazole

The initial step involves the formation of the pyrazole ring via refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate in aqueous isopropanol. This reaction proceeds via hydrazone formation followed by acid-catalyzed cyclization, yielding 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one as a white solid (77% yield). Key conditions include:

  • Solvent : Isopropanol-water (2:1 v/v)
  • Reaction Time : 4 hours at reflux
  • Purification : Recrystallization from isopropanol-water.

Triazole Ring Installation

The pyrazole intermediate undergoes nitrosation using sodium nitrite in acetic acid to introduce a nitroso group at position 4. Subsequent reduction with hydrogen gas over palladium/carbon yields the corresponding amine, which is treated with formamidine acetate in dimethylformamide (DMF) to form the triazole ring via cyclodehydration.

Pyrimidine Ring Closure

The triazole-pyrazole intermediate is condensed with pyridin-4-ylacetonitrile in the presence of zinc triflate (Zn(OTf)₂) as a Lewis acid catalyst. This step facilitates nucleophilic attack of the acetonitrile’s cyano group onto the triazole nitrogen, followed by cyclization to form the pyrimidine ring. Reaction conditions include:

  • Catalyst : Zn(OTf)₂ (5 mol%)
  • Solvent : Nitrobenzene at 140°C for 24 hours.
  • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Synthetic Route 2: One-Pot Multi-Component Assembly

An alternative approach employs a one-pot strategy to streamline synthesis:

  • Initial Condensation : 3,4-Dimethylphenylhydrazine reacts with ethyl 2-cyano-3-(pyridin-4-yl)acrylate in ethanol under reflux, forming a hydrazone intermediate.
  • Cyclization : Addition of iodine (I₂) and iron(III) chloride (FeCl₃) induces simultaneous pyrazole and triazole ring formation via oxidative coupling.
  • Pyrimidine Annulation : Introduction of guanidine hydrochloride in DMF at 120°C completes the pyrimidine ring.

Optimized Parameters :

  • Catalyst System : I₂ (0.05 mmol) and FeCl₃ (0.05 mmol)
  • Reaction Time : 18 hours
  • Overall Yield : 62%.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. Key adaptations include:

  • Solvent Recycling : Recovery of nitrobenzene via vacuum distillation reduces waste.
  • Catalyst Immobilization : Zn(OTf)₂ supported on mesoporous silica improves catalyst recovery and reuse.
  • Crystallization Optimization : Anti-solvent addition (water) during cooling enhances product purity to >99%.

Analytical Characterization and Quality Control

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H), 7.89 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, dimethylphenyl-H).
  • HRMS : m/z calc. for C₂₁H₁₇N₇ [M+H]⁺ 376.1524, found 376.1526.
  • Melting Point : 214–216°C.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways during triazole formation are minimized using Zn(OTf)₂, which coordinates to nitrogen lone pairs, directing cyclization.
  • Steric Hindrance : The 3,4-dimethylphenyl group slows reaction kinetics; elevated temperatures (140°C) overcome this limitation.
  • Byproduct Formation : Unreacted intermediates are removed via sequential washes with 10% NaHCO₃ and brine.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization and substitution reactions. For example, derivatives of pyrazolo-triazolo-pyrimidines are synthesized via condensation of arylhydrazides with aminopyrazoles in diphenylether under reflux (yields: 66–77%) . Key steps include:

  • Cyclization : Use of diphenylether at reflux to form the tricyclic core .
  • Substitution : Introducing substituents at the 7-position via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
    Optimization Tips :
  • Increase reaction time (e.g., 8 hours for cyclization) .
  • Use catalysts like p-toluenesulfonic acid to promote cyanamide reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques and spectral markers:

  • IR Spectroscopy : C=O stretches at ~1670 cm⁻¹ and C=N at ~1620 cm⁻¹ .
  • ¹H-NMR : Aromatic protons (e.g., pyrimidine-H2 at δ 8.50 ppm; phenyl-H2/H6 at δ 7.58 ppm) .
  • ¹³C-NMR : Carbonyl signals at ~173 ppm and aromatic carbons at 127–159 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 669 for derivatives with glucopyranosyl groups) .

Advanced Research Questions

Q. How can computational methods predict biological activity or electronic properties?

  • Density Functional Theory (DFT) : Calculate quantum chemical parameters (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
  • Molecular Docking : Model binding affinities to enzymes like hypoxanthine-guanine phosphoribosyltransferase (targeted in related compounds) .
    Case Study : ICReDD integrates computational reaction path searches with experimental validation to optimize synthetic routes and predict byproducts .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts)?

  • Byproduct Analysis : Use HPLC or LC-MS to identify side products from competing pathways (e.g., ring-opening of pyrimidine in acidic conditions) .
  • Reaction Monitoring : Track intermediates via in-situ NMR or FTIR to adjust conditions (e.g., temperature, solvent) .
    Example : Hydrochloric acid treatment of compound 12 led to pyrimidine ring opening, forming triazolylpyrazoles (13) .

Q. How does substitution at the 7-position influence physicochemical properties?

Substituents at the 7-position (e.g., aryl, arylalkyl) modulate solubility and electronic effects:

  • Electron-Withdrawing Groups : Increase electrophilicity of the pyrimidine core, enhancing reactivity in nucleophilic substitutions .
  • Aryl Groups : Improve lipophilicity, critical for blood-brain barrier penetration in CNS-targeted analogs (e.g., Preladenant) .
    Methodology : Carbon-carbon coupling reactions (e.g., Sonogashira for ethynyl groups) enable modular functionalization .

Q. How can integrated computational-experimental approaches accelerate derivative optimization?

  • Reaction Design : Use quantum chemical calculations to predict feasible pathways (e.g., cyclization energetics) .
  • Data-Driven Optimization : Machine learning models trained on spectral and yield data identify optimal conditions (e.g., solvent polarity, catalyst loadings) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.